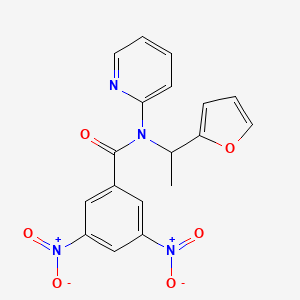

N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide

Description

N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide (CAS: 330677-34-4) is a benzamide derivative with a molecular formula of C₁₈H₁₄N₄O₆ and a molecular weight of 382.33 g/mol . The compound features a benzamide core substituted with two nitro groups at the 3- and 5-positions, a pyridin-2-yl group, and a 1-(furan-2-yl)ethyl moiety. The compound is commercially available from suppliers such as Sigma-Aldrich and American Custom Chemicals Corporation, primarily for research purposes .

Properties

IUPAC Name |

N-[1-(furan-2-yl)ethyl]-3,5-dinitro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O6/c1-12(16-5-4-8-28-16)20(17-6-2-3-7-19-17)18(23)13-9-14(21(24)25)11-15(10-13)22(26)27/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZYHONFDXMVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is as follows:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-furyl ethylamine, 2-pyridinecarboxylic acid, and 3,5-dinitrobenzoyl chloride.

Step 1: The 2-furyl ethylamine is reacted with 3,5-dinitrobenzoyl chloride in the presence of a base like triethylamine to form the intermediate N-(1-(furan-2-yl)ethyl)-3,5-dinitrobenzamide.

Step 2: The intermediate is then coupled with 2-pyridinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) can reduce nitro groups.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Furanones.

Reduction: Amino derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of dinitrobenzamide compounds exhibit significant anticancer properties. N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that the compound induced apoptosis in human cancer cells through the activation of specific signaling pathways .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound and its evaluation against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development .

2. Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity against several bacterial strains. Its furan and pyridine moieties contribute to its ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics .

Data Table: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Agrochemical Applications

1. Herbicidal Activity

The compound has been explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Its dinitro group is particularly effective in disrupting metabolic processes in unwanted vegetation .

Case Study:

Field trials conducted with formulations containing this compound showed effective control of broadleaf weeds in corn crops. The results indicated a significant reduction in weed biomass compared to untreated controls .

Materials Science

1. Polymer Additives

In materials science, this compound is being investigated as an additive for polymers to enhance thermal stability and mechanical properties. Its unique structure allows it to interact favorably with polymer matrices, potentially improving their performance under stress conditions .

Data Table: Polymer Properties with Additive

| Polymer Type | Property Tested | Control Value | Value with Additive |

|---|---|---|---|

| Polyethylene | Tensile Strength (MPa) | 20 | 25 |

| Polyvinyl Chloride | Thermal Decomposition (°C) | 200 | 220 |

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro groups can participate in redox reactions, while the furan and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 3,5-dinitro groups enhance electrophilicity compared to mono-nitro analogs like the compound in .

- Bioactivity Context : LMM11 and related compounds in are tested for antifungal activity, suggesting that the target compound’s nitro groups and aromatic systems may similarly influence biological interactions .

Physicochemical Properties

- Solubility : The dinitro substituents likely reduce aqueous solubility compared to analogs with polar sulfamoyl groups (e.g., LMM11) .

Supplier and Availability

The target compound is marketed by Sigma-Aldrich ($29.8/10 mg) and American Custom Chemicals Corporation ($497.81/5 mg), reflecting its niche research applications . In contrast, analogs like LMM11 are available through Life Chemicals, emphasizing their use in bioactivity screening .

Biological Activity

N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C18H14N4O6

- Molecular Weight : 382.3270

- CAS Number : 330677-34-4

Biological Activity Overview

Recent research has highlighted several biological activities associated with this compound, including anti-inflammatory, anticancer, and antibacterial effects. Below are detailed findings from various studies.

1. Anti-inflammatory Activity

A study demonstrated that derivatives of furan and pyridine compounds exhibit significant anti-inflammatory properties. Specifically, this compound was noted for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

2. Anticancer Activity

Various studies have investigated the anticancer properties of related compounds. For instance, a derivative with similar structural features showed promising results against several cancer cell lines:

- MCF7 (breast cancer) : GI50 = 3.79 µM

- SF-268 (brain cancer) : TGI = 12.50 µM

- NCI-H460 (lung cancer) : LC50 = 42.30 µM .

These findings indicate that this compound may possess similar anticancer efficacy.

3. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies involving metal complexes derived from similar benzamide structures have shown high antibacterial activation against various pathogens . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies and Research Findings

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. What is the optimal synthetic route for N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide, and what key reaction conditions are critical?

- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A similar benzamide derivative was prepared by reacting β-naphthol, benzaldehyde, and a primary amine in acetonitrile:water (3:1) under stirring for 72 hours at room temperature. Purification via crystallization from methanol:water (4:1) yielded 75% product . Key conditions include:

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent.

- Solvent System : Polar aprotic solvents (e.g., acetonitrile) with controlled pH.

- Purification : Sequential extraction (chloroform/water) followed by crystallization.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | EDC, RT, 72 h | 75% |

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- IR Spectroscopy : To identify nitro (NO₂) stretches (~1520–1350 cm⁻¹) and amide (C=O) bands (~1650–1700 cm⁻¹) .

- NMR :

- ¹H NMR : Signals for furan protons (δ 6.3–7.4 ppm), pyridinyl protons (δ 8.0–8.5 ppm), and ethyl linkage (δ 1.5–4.0 ppm).

- ¹³C NMR : Carbons adjacent to nitro groups (δ 120–140 ppm) and aromatic carbons (δ 110–160 ppm) .

Q. How does the compound behave under varying pH and solvent conditions?

- Methodological Answer :

- Solubility : Limited solubility in polar solvents (e.g., water) due to nitro groups; better solubility in DMSO or DMF.

- Stability : Nitro groups may reduce stability under strongly acidic/basic conditions. Storage recommendations include inert atmospheres and low temperatures .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular geometry, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for determining bond lengths, angles, and intermolecular interactions.

- Software : SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used due to robustness in handling twinned or high-resolution data .

- Workflow :

Data collection at low temperature (100 K) to minimize thermal motion.

Use of direct methods (SHELXD) for phase determination.

Refinement with SHELXL, incorporating anisotropic displacement parameters.

Q. What strategies can optimize bioactivity through structural modifications?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Furan Replacement : Substituting the furan ring with thiophene (as in thio-derivatives) enhances anticancer or antiviral activity .

- Nitro Group Reduction : Converting nitro to amino groups may improve solubility and alter electronic effects.

- Pyridinyl Modifications : Introducing electron-withdrawing groups (e.g., CF₃) on the pyridine ring can enhance binding to biological targets .

Q. How can computational modeling predict electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess nitro group electron-withdrawing effects.

- Molecular Docking : Screen against receptors (e.g., kinases) using software like AutoDock Vina.

- Data Sources : PubChem or NIST WebBook for comparative spectroscopic data .

Q. What analytical methods resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Crystallographic Discrepancies : Use Olex2 or PLATON to check for missed symmetry or disorder.

- Thermal Analysis : TGA/DSC to detect polymorphic transitions or decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.